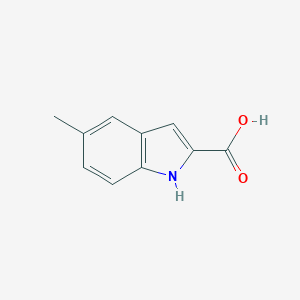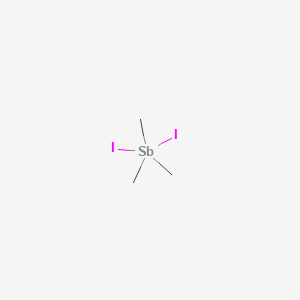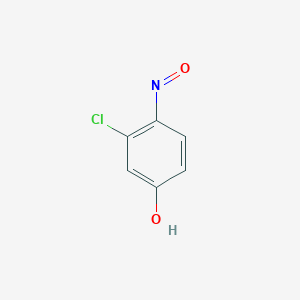
2,5-Cyclohexadien-1-one, 3-chloro-4-hydroxyimino-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Cyclohexadien-1-one, 3-chloro-4-hydroxyimino-, also known as nitrosoacetophenone oxime (NAP), is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is highly reactive and can undergo a variety of chemical reactions, making it an important tool for researchers in the fields of chemistry, biochemistry, and pharmacology. In
作用机制
The mechanism of action of NAP is not fully understood, but it is believed to involve the formation of covalent bonds with biological molecules. This can lead to changes in the structure and function of these molecules, which can have a variety of effects on cellular processes.
生化和生理效应
NAP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory properties.
实验室实验的优点和局限性
One advantage of using NAP in lab experiments is its high reactivity, which allows it to react with a wide range of biological molecules. However, this reactivity can also be a limitation, as it can lead to non-specific binding and interfere with the interpretation of results. Additionally, the toxicity of NAP can be a concern, particularly in in vivo experiments.
未来方向
There are many potential future directions for research involving NAP. One area of interest is the development of new methods for the synthesis of NAP and related compounds. Another area of interest is the development of more selective and less toxic derivatives of NAP for use in biological systems. Additionally, the potential therapeutic applications of NAP and related compounds in the treatment of diseases such as cancer and Alzheimer's disease are areas of active research.
合成方法
The synthesis of NAP can be achieved through a three-step process. The first step involves the reaction of 3-chloro-4-hydroxyacetophenone with hydroxylamine hydrochloride to form 3-chloro-4-hydroxyiminoacetophenone. The second step involves the reaction of this intermediate with sodium nitrite to form the nitroso derivative. Finally, the nitroso compound is reduced to NAP using sodium hydrosulfite.
科学研究应用
NAP has been widely used in scientific research due to its ability to react with a variety of biological molecules, including proteins, nucleic acids, and lipids. This reactivity has made it an important tool for studying the structure and function of these molecules, as well as their interactions with other molecules.
属性
CAS 编号 |
13362-36-2 |
|---|---|
产品名称 |
2,5-Cyclohexadien-1-one, 3-chloro-4-hydroxyimino- |
分子式 |
C6H4ClNO2 |
分子量 |
157.55 g/mol |
IUPAC 名称 |
3-chloro-4-nitrosophenol |
InChI |
InChI=1S/C6H4ClNO2/c7-5-3-4(9)1-2-6(5)8-10/h1-3,9H |
InChI 键 |
LCPQHPZPSPNDSA-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)Cl)N=O |
规范 SMILES |
C1=CC(=C(C=C1O)Cl)N=O |
其他 CAS 编号 |
13362-36-2 |
同义词 |
3-Chloro-4-(hydroxyimino)-2,5-cyclohexadien-1-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



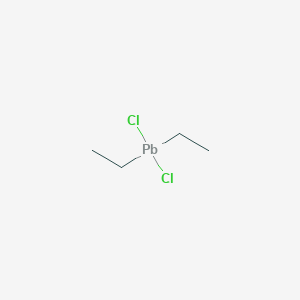
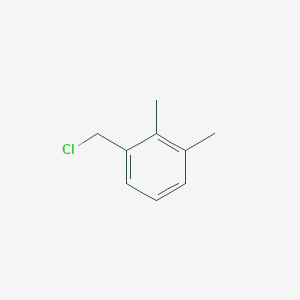
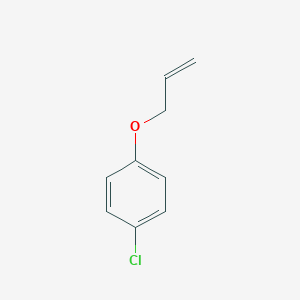
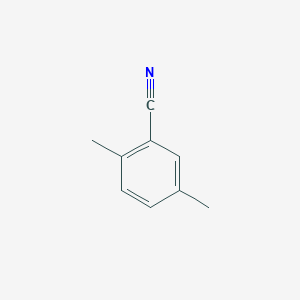
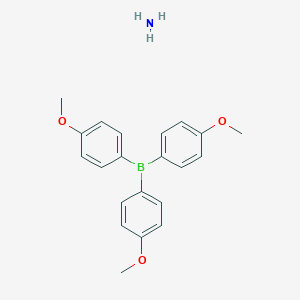
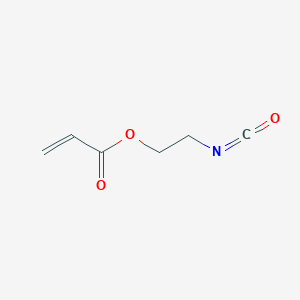

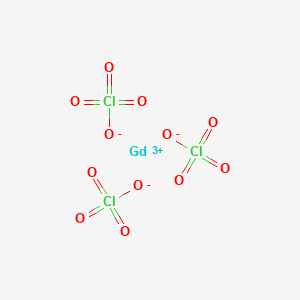
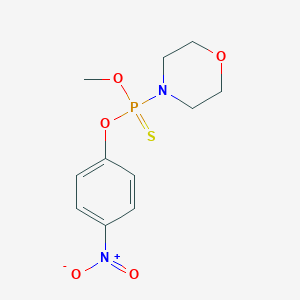
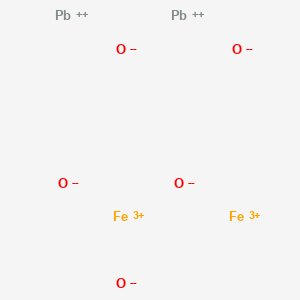
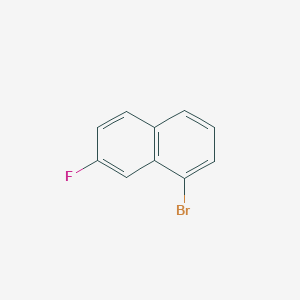
![(2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol](/img/structure/B77748.png)
